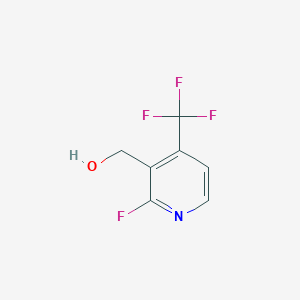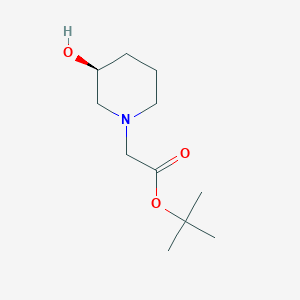![molecular formula C14H25NO4 B1408630 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-méthanol CAS No. 1330763-99-9](/img/structure/B1408630.png)
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol” is a chemical compound that belongs to the class of organic compounds known as spiro compounds . It is a derivative of 1-oxa-8-azaspiro[4.5]decane .
Synthesis Analysis
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, including “8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol”, has been reported in the literature . The synthesis involves the design and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives .Molecular Structure Analysis
The molecular structure of “8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol” is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular formula of this compound is C8H15NO .Applications De Recherche Scientifique
Synthèse de la Chimie Médicinale d'Agents Actifs
Le composé "8-Boc-1-oxa-8-azaspiro[4.5]decane-3-méthanol" sert d'intermédiaire clé dans la conception et la synthèse d'agents médicamenteux actifs. Il est particulièrement utile pour créer des systèmes cycliques spiro, qui se trouvent couramment comme noyaux dans les produits naturels et les produits pharmaceutiques .
Synthèse Organique Synthèse Chirale et Production à Grande Échelle
En chimie organique, ce composé est impliqué dans le développement de nouvelles méthodes de synthèse. Il a été examiné pour son potentiel dans les réactions à grande échelle et la synthèse chirale, qui sont cruciales pour la production de substances énantiomériquement pures .
3. Recherche Chimique : Production de Composés Biologiquement Actifs La synthèse du "this compound" à partir de réactifs disponibles dans le commerce a été développée, mettant en évidence sa promesse pour la production de composés biologiquement actifs importants .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-11(9-16)10-18-14/h11,16H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCSSGRMPNHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














